EMD-1204831

c-Met Inhibition Kinase Assay IC50

EMD-1204831 offers unmatched selectivity for c-Met kinase (IC50=9 nM; >242 kinases screened at >1,000-fold IC50), eliminating off-target confounding seen with multi-kinase inhibitors like crizotinib. As a tepotinib analog with unique metabolic autoinduction properties, it is essential for dissecting c-Met signaling, SAR studies, and CYP induction research. Ideal for glioblastoma, gastric cancer, and fusion-driven tumor models. Clinical development halted due to autoinduction, making this a valuable comparator tool unavailable as a therapeutic. Secure high-purity EMD-1204831 for reproducible, publication-ready data.

Molecular Formula
Molecular Weight
Cat. No. B1574609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMD-1204831
SynonymsEMD1204831;  EMD-1204831;  EMD 1204831.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EMD-1204831: A Highly Selective c-Met Inhibitor for Targeted Cancer Research and Development


EMD-1204831 is a potent, ATP-competitive small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR) [1]. Developed by Merck KGaA (Merck Serono), it belongs to a pyridazinone-based chemical class distinct from, yet structurally related to, the clinically approved agent tepotinib (EMD-1214063) . EMD-1204831 exhibits nanomolar inhibitory activity against c-Met (IC50 = 9 nM) and demonstrates high selectivity when profiled against a broad panel of human kinases, minimizing potential off-target effects in experimental systems .

Why EMD-1204831 Cannot Be Interchanged with Other c-Met Inhibitors in Research


c-Met inhibitors vary considerably in potency, selectivity profile, pharmacokinetic behavior, and clinical development stage. EMD-1204831 exhibits a unique combination of moderate enzymatic potency (IC50 = 9 nM) and exceptional kinase selectivity (tested against 242 human kinases), positioning it as a valuable tool compound for studying c-Met signaling without confounding off-target effects [1]. However, its clinical development was halted due to observed autoinduction of metabolism in phase I trials, a property that distinguishes it from its close analog tepotinib and from other c-Met inhibitors that have achieved regulatory approval [2]. Therefore, substituting EMD-1204831 with another c-Met inhibitor, even one with similar reported potency, can lead to different experimental outcomes, particularly in long-term in vivo studies or when comparing results to clinical data.

Quantitative Differentiation of EMD-1204831 Against Key Comparators


Enzymatic Potency: EMD-1204831 vs. Tepotinib (EMD-1214063) and Other c-Met Inhibitors

EMD-1204831 inhibits c-Met kinase activity with an IC50 of 9 nM, compared to 3 nM for its close analog tepotinib (EMD-1214063) [1]. This ~3-fold difference in potency is reproducible in enzymatic assays. Relative to other clinically advanced c-Met inhibitors, EMD-1204831 exhibits lower potency than capmatinib (IC50 = 0.13 nM) and savolitinib (IC50 = 5 nM) , but is comparable to crizotinib (IC50 = 8-11 nM) .

c-Met Inhibition Kinase Assay IC50

Kinase Selectivity Profile: EMD-1204831 vs. Multi-Targeted Inhibitors

EMD-1204831 exhibits high selectivity for c-Met. When profiled against a panel of 242 human kinases at 10 µM, a concentration >1,000-fold above its c-Met IC50, no significant off-target inhibition was observed [1]. In contrast, crizotinib, a dual ALK/c-Met inhibitor, also potently inhibits ALK and ROS1 . Savolitinib shows selectivity for c-Met over 274 kinases at 1 µM . This selectivity profile positions EMD-1204831 as a more specific probe for studying c-Met-dependent signaling compared to multi-targeted inhibitors like crizotinib.

Selectivity Off-Target Effects Kinase Panel

Clinical Pharmacokinetic Differentiation: Autoinduction of Metabolism in Phase I

In a phase I dose-escalation trial (NCT01110083) in patients with advanced solid tumors, EMD-1204831 exhibited a decrease in exposure after multiple dosing at higher doses, attributed to potential autoinduction of its metabolism [1]. This PK behavior contrasts with the stable pharmacokinetic profile of the approved c-Met inhibitor tepotinib, which does not exhibit autoinduction and is dosed once daily in clinical practice . Due to this metabolic autoinduction, dose escalation was discontinued before a maximum tolerated dose could be reached, and the clinical development of EMD-1204831 was halted [1].

Pharmacokinetics Clinical Trial Autoinduction

In Vivo Antitumor Efficacy Across Diverse c-Met Activation Mechanisms

EMD-1204831 induced tumor regression in multiple murine xenograft models regardless of whether c-Met activation was HGF-dependent or HGF-independent [1]. Complete tumor regressions were observed at oral doses as low as 6 mg/kg/day in models including U87-MG glioblastoma (autocrine HGF), TPR-Met-transformed fibroblasts (oncogenic Met fusion), and Hs746T gastric cancer (c-Met amplification) [2]. This broad efficacy across different modes of c-Met activation is a shared characteristic with tepotinib, as reported in the same study, but not all c-Met inhibitors have been evaluated in such a diverse panel of models [1].

Xenograft Tumor Regression In Vivo

Formulation Requirements for In Vivo Administration

EMD-1204831 has low aqueous solubility and requires specific vehicles for in vivo administration . A commonly used formulation for murine studies is 0.5% Methocel (methylcellulose) with 0.4% Tween 80 in water . In contrast, tepotinib is formulated differently for clinical use (e.g., film-coated tablets) . This formulation requirement is a practical consideration for researchers planning animal experiments; failure to use an appropriate vehicle may result in poor oral bioavailability and inconsistent results .

Solubility Formulation Animal Studies

Optimal Research Applications for EMD-1204831 Based on Differential Evidence


Investigating c-Met Signaling with Minimal Off-Target Confounding

Due to its high selectivity for c-Met (profiled against 242 kinases at >1,000-fold IC50) [1], EMD-1204831 is an ideal tool compound for dissecting c-Met-specific signaling pathways in cellular and biochemical assays. This contrasts with multi-targeted inhibitors like crizotinib, which may confound results due to concurrent ALK and ROS1 inhibition .

Preclinical Efficacy Studies in Diverse c-Met-Driven Tumor Models

EMD-1204831 has demonstrated robust tumor regression in xenograft models representing both HGF-dependent and HGF-independent c-Met activation mechanisms [2]. This makes it suitable for evaluating therapeutic potential across a range of c-Met-aberrant cancers, including glioblastoma (U87-MG), gastric cancer (Hs746T), and oncogenic fusion-driven tumors (TPR-Met) [3].

Investigating Drug Metabolism and Autoinduction Mechanisms

The unique metabolic autoinduction observed in phase I clinical trials [4] positions EMD-1204831 as a valuable tool for studying the mechanisms of drug-induced metabolic enzyme upregulation. Researchers can use EMD-1204831 to explore the structural determinants of autoinduction and to screen for strategies to mitigate this undesirable pharmacokinetic property.

Comparative Pharmacology with Tepotinib and Other c-Met Inhibitors

As a close analog of tepotinib with distinct pharmacokinetic and clinical development fates, EMD-1204831 serves as an excellent comparator compound for understanding structure-activity relationships that influence drug developability. Head-to-head studies can reveal how subtle structural modifications impact potency, selectivity, and metabolic stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for EMD-1204831

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.